6-Maleimido-1-hexanal

Descripción general

Descripción

6-Maleimido-1-hexanal is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a light yellow oil that is soluble in chloroform and ethyl acetate . This compound is primarily used in biochemical research as a crosslinking agent due to its unique functional groups .

Métodos De Preparación

6-Maleimido-1-hexanal can be synthesized through various synthetic routes. One common method involves the reaction of maleimide with hexanal under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as chloroform or ethyl acetate . The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

6-Maleimido-1-hexanal undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Bioconjugation

One of the primary applications of 6-Maleimido-1-hexanal is in bioconjugation , a technique used to attach biomolecules to other molecules, such as drugs or imaging agents. The maleimide group reacts selectively with thiols, allowing for the formation of stable thioether bonds. This property is particularly useful in the development of targeted therapies and diagnostics.

Case Study: Targeted Drug Delivery

A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of maleimide derivatives, including this compound, in creating targeted drug delivery systems. The researchers synthesized a conjugate between a chemotherapeutic agent and a peptide using this compound as a linker. The conjugate showed improved efficacy and reduced side effects compared to non-targeted treatments, highlighting the potential of this compound in cancer therapy .

Materials Science

In materials science, this compound is utilized for creating functionalized surfaces and polymer networks. Its ability to form covalent bonds with various substrates makes it an ideal candidate for developing advanced materials with specific properties.

Application: Surface Functionalization

The compound has been employed in surface modification techniques to enhance the biocompatibility of medical devices. By attaching biomolecules to device surfaces through maleimide-thiol chemistry, researchers have improved cell adhesion and proliferation on implants.

Analytical Chemistry

This compound is also used in analytical chemistry for the derivatization of various analytes. Derivatization enhances the detection sensitivity and selectivity during chromatographic analysis.

Example: Liquid Chromatography

A study highlighted the use of derivatization procedures involving maleimides for analyzing thiol-containing compounds via liquid chromatography. This method significantly improved the detection limits and resolution of complex biological samples .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Maleimido-1-hexanal involves its functional groups. The maleimide group has high selectivity for thiol groups, allowing it to form covalent bonds with proteins and peptides . This reaction creates stable and irreversible linkages, making it a valuable tool for bioconjugation and crosslinking applications . The aldehyde group allows for further functionalization, such as conjugation to other molecules or immobilization onto surfaces .

Comparación Con Compuestos Similares

6-Maleimido-1-hexanal is unique due to its combination of a maleimide group and an aldehyde group. Similar compounds include:

6-Maleimidohexanoic acid: This compound also contains a maleimide group but has a carboxylic acid group instead of an aldehyde group.

N-(6-Maleimidocaproyl)hydrazide: This compound contains a maleimide group and a hydrazide group, making it useful for different types of bioconjugation reactions.

These similar compounds highlight the versatility of maleimide-containing compounds in various applications.

Actividad Biológica

6-Maleimido-1-hexanal is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structure and potential biological activities. This compound, with the chemical formula and a molecular weight of 197.22 g/mol, is characterized by the presence of a maleimide group, which is known for its reactivity with thiol groups in proteins. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.

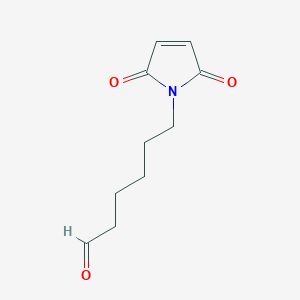

The structure of this compound can be represented as follows:

This compound features a maleimide moiety that is crucial for its biological interactions, particularly in conjugation reactions with thiol-containing biomolecules.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various crude extracts containing this compound highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

| A. niger | 14 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that while the compound exhibits significant cytotoxicity against cancer cells, further studies are needed to assess its selectivity and potential side effects on normal cells.

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins. This reactivity can lead to the modification of protein functions, potentially disrupting cellular processes in pathogens or cancer cells. The maleimide group serves as an electrophilic center that reacts selectively with nucleophilic thiols, which are prevalent in many enzymes and structural proteins.

Case Studies

- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy investigated the antibacterial efficacy of compounds similar to this compound. The study found that derivatives exhibited enhanced activity when modified with various functional groups, indicating that structural variations could optimize potency.

- Anticancer Research : Another research article focused on the anticancer properties of maleimide derivatives, highlighting their potential in targeted therapy due to their selective reactivity with thiols present in cancerous tissues.

Propiedades

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.